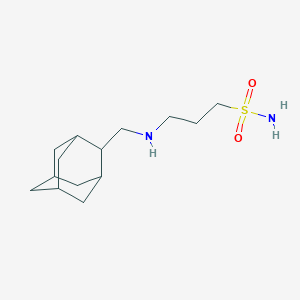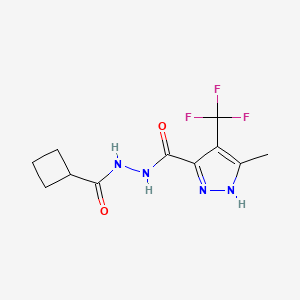
3-(2-Adamantylmethylamino)propane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Adamantylmethylamino)propane-1-sulfonamide, also known as AAPT, is a sulfonamide-based compound that has been extensively studied for its potential use as a therapeutic agent in various diseases.
作用機序
3-(2-Adamantylmethylamino)propane-1-sulfonamide's mechanism of action is not fully understood, but it is believed to be related to its ability to modulate various signaling pathways. 3-(2-Adamantylmethylamino)propane-1-sulfonamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It has also been shown to activate the AMPK pathway, which is involved in energy metabolism and cellular stress response.
Biochemical and Physiological Effects:
3-(2-Adamantylmethylamino)propane-1-sulfonamide has been shown to have various biochemical and physiological effects. In cancer research, 3-(2-Adamantylmethylamino)propane-1-sulfonamide has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In inflammation research, 3-(2-Adamantylmethylamino)propane-1-sulfonamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disorder research, 3-(2-Adamantylmethylamino)propane-1-sulfonamide has been shown to protect neurons from oxidative stress and improve cognitive function.
実験室実験の利点と制限
One advantage of using 3-(2-Adamantylmethylamino)propane-1-sulfonamide in lab experiments is its relatively low toxicity compared to other sulfonamide-based compounds. However, 3-(2-Adamantylmethylamino)propane-1-sulfonamide's limited solubility in water can make it difficult to work with in certain experiments. Additionally, 3-(2-Adamantylmethylamino)propane-1-sulfonamide's mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several potential future directions for 3-(2-Adamantylmethylamino)propane-1-sulfonamide research. One area of interest is its potential use in combination with other therapeutic agents to enhance their efficacy. Another area of interest is its potential use in treating other diseases, such as diabetes and cardiovascular disease. Additionally, further research is needed to fully understand 3-(2-Adamantylmethylamino)propane-1-sulfonamide's mechanism of action and to develop more effective methods for synthesizing and administering the compound.
合成法
3-(2-Adamantylmethylamino)propane-1-sulfonamide can be synthesized by reacting 2-adamantylmethylamine with propane-1-sulfonyl chloride in the presence of a base. The resulting product is 3-(2-Adamantylmethylamino)propane-1-sulfonamide, which can be purified by recrystallization.
科学的研究の応用
3-(2-Adamantylmethylamino)propane-1-sulfonamide has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 3-(2-Adamantylmethylamino)propane-1-sulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has demonstrated that 3-(2-Adamantylmethylamino)propane-1-sulfonamide can reduce inflammatory responses by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, 3-(2-Adamantylmethylamino)propane-1-sulfonamide has been shown to protect neurons from oxidative stress and improve cognitive function.
特性
IUPAC Name |
3-(2-adamantylmethylamino)propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2S/c15-19(17,18)3-1-2-16-9-14-12-5-10-4-11(7-12)8-13(14)6-10/h10-14,16H,1-9H2,(H2,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXLRZMPCBCHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3CNCCCS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Adamantylmethylamino)propane-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-Fluorophenyl)-2-[(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid](/img/structure/B7437895.png)
![(4-Hydroxy-1,2-dimethylpyrrolidin-2-yl)-[4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidin-1-yl]methanone](/img/structure/B7437902.png)
![[3-(Hydroxymethyl)-2,3-dihydroindol-1-yl]-(2-methyltetrazol-5-yl)methanone](/img/structure/B7437914.png)
![1-(2-methoxy-5-methylpyridin-3-yl)-3-[5-(2-methylcyclopropyl)-1H-pyrazol-3-yl]urea](/img/structure/B7437922.png)
![2,2,3,3-Tetramethyl-1-[(2-oxoazepan-3-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7437933.png)
![4-[(3,5-Diethyl-1,2-oxazol-4-yl)methylcarbamoyl]bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B7437939.png)
![2-[4-[(5-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carbonyl)amino]oxan-4-yl]acetic acid](/img/structure/B7437944.png)
![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)cyclopropanecarboxamide](/img/structure/B7437957.png)
![N-[(3-methylimidazol-4-yl)methyl]-4-(1-methylpiperidin-3-yl)piperazine-1-carboxamide](/img/structure/B7437972.png)
![2-Methyl-4-[2-(oxan-4-yloxymethyl)benzoyl]morpholine-2-carboxylic acid](/img/structure/B7437978.png)
![1-[8-fluoro-3-(hydroxymethyl)-3,4-dihydro-2H-quinolin-1-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propan-1-one](/img/structure/B7437982.png)
![2-[[2-[[1-(3-Methylphenyl)cyclopropanecarbonyl]amino]acetyl]amino]acetic acid](/img/structure/B7437985.png)